molecular formula C16H13NO2 B186200 2,6-Dimethylphenylphthalimide CAS No. 20730-99-8

2,6-Dimethylphenylphthalimide

Cat. No. B186200
CAS RN: 20730-99-8
M. Wt: 251.28 g/mol
InChI Key: KDCNGAZTEPFIKL-UHFFFAOYSA-N
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Description

2,6-Dimethylphenylphthalimide, also known as DMPPI, is a chemical compound that has gained increasing attention in scientific research due to its unique properties and potential applications. DMPPI is a phthalimide derivative that is commonly used as a reagent in organic chemistry, particularly in the synthesis of heterocyclic compounds. In recent years, DMPPI has also been investigated for its potential use in various scientific fields, including medicinal chemistry, biochemistry, and materials science.

Mechanism of Action

The mechanism of action of 2,6-Dimethylphenylphthalimide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been reported to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. For example, this compound has been reported to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth of various bacterial and fungal strains, suggesting its potential use as an antimicrobial agent. In addition, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,6-Dimethylphenylphthalimide in scientific research is its relatively simple synthesis method and high yield. This compound is also stable under a wide range of conditions, making it a versatile compound for various applications. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments. In addition, this compound has not been extensively studied in vivo, and its potential toxicity and side effects are not fully understood.

Future Directions

There are several future directions for the study of 2,6-Dimethylphenylphthalimide. One potential area of research is the development of new drugs based on the structure of this compound. Several studies have reported that this compound exhibits significant antimicrobial and antitumor activities, making it a promising candidate for drug development. Another potential area of research is the investigation of the mechanism of action of this compound, particularly its interactions with key enzymes and signaling pathways. Finally, the potential use of this compound in materials science, such as the development of new catalysts or sensors, is an area of research that warrants further investigation.

Synthesis Methods

The synthesis of 2,6-Dimethylphenylphthalimide involves the reaction of 2,6-dimethylphenylamine with phthalic anhydride in the presence of a catalyst, typically sulfuric acid or acetic anhydride. The reaction yields a white crystalline solid that can be purified through recrystallization. The chemical structure of this compound consists of a phthalimide ring with two methyl groups attached to the phenyl ring.

Scientific Research Applications

2,6-Dimethylphenylphthalimide has been extensively studied for its potential use in medicinal chemistry as a lead compound for drug development. Several studies have reported that this compound exhibits significant antimicrobial, antifungal, and antitumor activities, making it a promising candidate for the development of new drugs. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.

properties

CAS RN

20730-99-8

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

2-(2,6-dimethylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C16H13NO2/c1-10-6-5-7-11(2)14(10)17-15(18)12-8-3-4-9-13(12)16(17)19/h3-9H,1-2H3

InChI Key

KDCNGAZTEPFIKL-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)N2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=O)C3=CC=CC=C3C2=O

Other CAS RN

20730-99-8

synonyms

2,6-dimethylphenylphthalimide

Origin of Product

United States

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